D-3-Thiolisoleucine
Description
D-3-Thiolisoleucine is a sulfur-containing branched-chain amino acid derivative, structurally analogous to isoleucine but distinguished by the substitution of a hydroxyl group with a thiol (-SH) moiety at the third carbon position.
Properties
Molecular Weight |
161.22 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
D-3-Thiolisoleucine shares structural and functional similarities with several classes of compounds, including sulfur-containing amino acids, phenolic derivatives, and pharmaceutical intermediates. Below is a comparative analysis based on molecular structure, biochemical activity, and pharmacological relevance.
Structural Analogues
- L-Isoleucine: The parent amino acid lacks the thiol group, resulting in lower redox activity. This compound’s sulfur moiety enhances nucleophilicity, enabling interactions with electrophilic targets like reactive oxygen species (ROS) .
- Tizanidine Analogs : Tizanidine derivatives (e.g., tizanidine A, B, C) share functional group diversity but differ in backbone structure. Unlike this compound, tizanidine analogs are centrally acting muscle relaxants with imidazoline rings, emphasizing divergent therapeutic applications .
- Caffeic Acid and Chicoric Acid: These phenolic acids (from ) exhibit antioxidant properties akin to thiol-containing compounds. However, this compound’s thiol group provides stronger metal-chelating capacity compared to phenolic hydroxyl groups .
Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Group | Redox Activity | Bioactivity |
|---|---|---|---|---|
| This compound | ~163.2 | Thiol (-SH) | High | Antioxidant, enzyme modulation |
| L-Isoleucine | 131.17 | Hydroxyl (-OH) | Low | Protein synthesis, metabolic regulation |
| Caffeic Acid | 180.16 | Phenolic hydroxyl | Moderate | Antioxidant, anti-inflammatory |
| Tizanidine A | ~290.8 | Imidazoline ring | Low | Muscle relaxation, α2-adrenergic agonist |
Key Findings :
- This compound’s thiol group enables direct scavenging of free radicals, outperforming phenolic acids in reducing oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
